2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
Description
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide: Compound X , is a complex organic molecule with diverse applications. Let’s explore its properties and uses.
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c21-15-6-2-4-8-18(15)26-24-17(12-27)19(25-26)20(28)22-10-9-13-11-23-16-7-3-1-5-14(13)16/h1-8,11,23,27H,9-10,12H2,(H,22,28) |
InChI Key |
AXMRRUFSHWKTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN(N=C3CO)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common approach is the catalytic protodeboronation of pinacol boronic esters using a radical mechanism . This method allows for the functionalization of alkyl boronic esters, leading to the formation of Compound X.
Reaction Conditions: The protodeboronation reaction typically employs a suitable catalyst and reagents. The exact conditions may vary, but the radical-based approach has proven effective for both primary (1°), secondary (2°), and tertiary (3°) alkyl boronic esters.
Industrial Production: While industrial-scale production methods are not widely documented, research efforts continue to optimize the synthesis of Compound X for practical applications.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including:
Oxidation: Oxidative transformations may yield derivatives with altered functional groups.
Reduction: Reduction reactions can modify the hydroxymethyl group or other substituents.
Substitution: Substituting the chlorophenyl or indolyl moieties can lead to diverse analogs.
Common Reagents: Reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents) play crucial roles in these reactions.
Major Products: The specific products formed depend on the reaction conditions and substituents. Researchers have synthesized various derivatives of Compound X, each with unique properties.
Scientific Research Applications
Compound X finds applications in:
Chemistry: As a versatile building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its structural features.
Industry: For developing materials or catalysts.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the chlorophenyl, hydroxymethyl, and indolyl groups. Similar compounds include :
- Compound Y: Shares some structural features but lacks the indolyl moiety.
- Compound Z: Contains a different heterocyclic ring system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
